![molecular formula C11H15N3O2 B2526771 N-[2-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide CAS No. 2192395-87-0](/img/structure/B2526771.png)
N-[2-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that has a pyrazole ring and an amide group.
Mécanisme D'action
The mechanism of action of N-[2-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes or by binding to specific receptors in cells. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
N-[2-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide has been reported to have biochemical and physiological effects. Studies have shown that this compound has antimicrobial and antifungal properties. It has also been reported to have anticancer properties by inducing apoptosis in cancer cells. Furthermore, this compound has been studied for its potential use in catalytic applications and as a fluorescent probe for detecting metal ions in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[2-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide in lab experiments include its potential applications in various fields, such as antimicrobial, antifungal, and anticancer research. Furthermore, this compound has been studied for its potential use in catalytic applications and as a fluorescent probe for detecting metal ions in biological systems. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and the potential toxicity of this compound.
Orientations Futures
There are several future directions for research on N-[2-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Studies to investigate the potential toxicity of this compound.
3. Research to explore the potential use of this compound in catalytic applications.
4. Studies to investigate the potential use of this compound as a fluorescent probe for detecting metal ions in biological systems.
5. Further studies to investigate the potential applications of this compound in antimicrobial, antifungal, and anticancer research.
In conclusion, N-[2-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide is a chemical compound that has potential applications in various fields. This compound has been studied for its antimicrobial, antifungal, and anticancer properties. Furthermore, it has been studied for its potential use in catalytic applications and as a fluorescent probe for detecting metal ions in biological systems. Further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of N-[2-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 3-chloroprop-2-enoyl chloride in the presence of triethylamine. This reaction results in the formation of N-[2-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide. This synthesis method has been reported in the literature and has been used by researchers to obtain this compound for further studies.
Applications De Recherche Scientifique
N-[2-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide has been studied for its potential applications in various fields. This compound has been reported to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a ligand in metal complexes for catalytic applications. Furthermore, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propriétés
IUPAC Name |
N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-2-11(15)13-10-3-5-12-14(10)7-9-4-6-16-8-9/h2-3,5,9H,1,4,6-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCIVXWRPMJURY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=NN1CC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

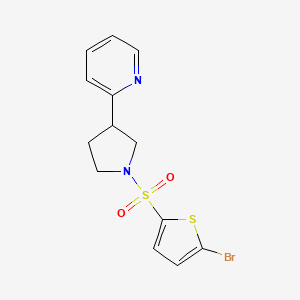
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2526689.png)
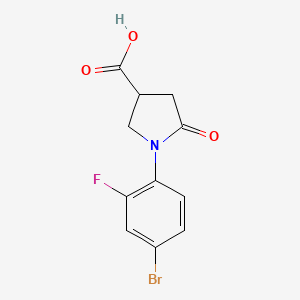
![Methyl 2-oxo-1H-[1,3]oxazolo[5,4-c]pyridine-4-carboxylate](/img/structure/B2526692.png)

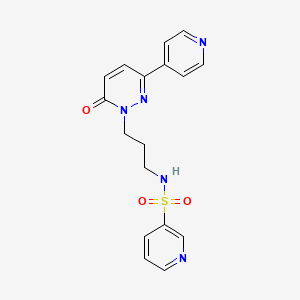
![5-[3-(4-Benzylpiperazin-1-yl)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2526696.png)
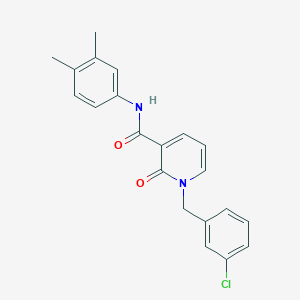
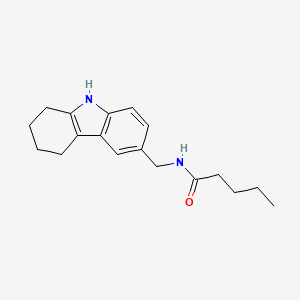
![2-({[(4-Cyanophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2526702.png)

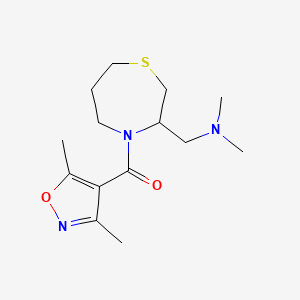
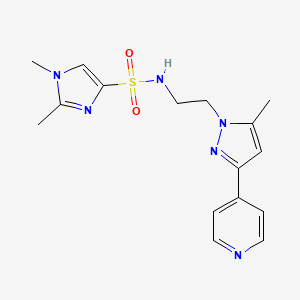
![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2526711.png)